{4-[4-(hydroxydiphenylmethyl)phenyl]phenyl}diphenylmethanol
Description
Properties
CAS No. |
35377-93-6 |
|---|---|
Molecular Formula |
C38H30O2 |
Molecular Weight |
518.6 g/mol |
IUPAC Name |
[4-[4-[hydroxy(diphenyl)methyl]phenyl]phenyl]-diphenylmethanol |
InChI |
InChI=1S/C38H30O2/c39-37(31-13-5-1-6-14-31,32-15-7-2-8-16-32)35-25-21-29(22-26-35)30-23-27-36(28-24-30)38(40,33-17-9-3-10-18-33)34-19-11-4-12-20-34/h1-28,39-40H |
InChI Key |
MAMMGQCWGLHZPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)C4=CC=C(C=C4)C(C5=CC=CC=C5)(C6=CC=CC=C6)O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Alkylation and Acylation
Friedel-Crafts reactions are pivotal for constructing the compound’s aromatic backbone. A patent describing α,α-diphenyl-4-piperidinemethanol synthesis (CN104003929A) provides a template:
-
N-Acetylation : Protect reactive amines (e.g., 4-piperidinecarboxylic acid) to prevent side reactions.
-
Friedel-Crafts Acylation : Introduce benzoyl groups using benzene and acyl chlorides under anhydrous AlCl₃ catalysis.
-
Grignard Addition : Phenylmagnesium halides add to ketones, forming tertiary alcohols.
For {4-[4-(hydroxydiphenylmethyl)phenyl]phenyl}diphenylmethanol, analogous steps could involve:
Multi-Step Coupling and Functionalization
Modern approaches may employ cross-coupling reactions:
-
Suzuki-Miyaura Coupling : Assemble biaryl segments using palladium catalysts.
-
Ullmann Coupling : Link aryl halides with copper-mediated catalysis.
However, traditional methods remain dominant due to cost and scalability. A patent (WO2011121099A2) highlights the use of:
Stepwise Synthesis Protocol (Inferred)
Starting Materials
Reaction Sequence
-
Formation of Bis-Diphenylmethyl Intermediate
-
Hydroxylation
-
Purification
Industrial-Scale Considerations
Solvent and Temperature Optimization
Yield Enhancement Strategies
-
Stepwise Quenching : Gradual addition of Grignard reagents to minimize dimerization.
-
In Situ Protection : Acetylation of hydroxyl groups prevents oxidation during coupling.
Comparative Analysis with Related Compounds
Challenges and Innovations
Steric Hindrance
The compound’s bulky structure complicates coupling reactions. Solutions include:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups in {4-[4-(hydroxydiphenylmethyl)phenyl]phenyl}diphenylmethanol can undergo oxidation to form ketones or aldehydes. Common oxidizing agents include chromium trioxide and potassium permanganate.
Reduction: Reduction reactions can convert the hydroxyl groups to alkanes using reagents like lithium aluminum hydride.
Substitution: Aromatic substitution reactions can occur on the phenyl rings, allowing for the introduction of various functional groups. Typical reagents include halogens and nitrating agents.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride, nitric acid in sulfuric acid.
Major Products
Oxidation: Formation of benzophenone derivatives.
Reduction: Formation of diphenylmethane derivatives.
Substitution: Formation of halogenated or nitrated biphenyl compounds.
Scientific Research Applications
Medicinal Chemistry
1. Antihistaminic Properties:
The compound is structurally related to known antihistamines and has been studied for its potential in treating allergic reactions and other histamine-related conditions. Research indicates that derivatives of this compound can inhibit the binding of histamine to its receptors, providing a foundation for developing new antihistaminic drugs .
2. Antimicrobial Activity:
Recent studies have highlighted the antimicrobial properties of related compounds, suggesting that {4-[4-(hydroxydiphenylmethyl)phenyl]phenyl}diphenylmethanol may exhibit similar effects. The lipophilicity and steric bulk of the compound influence its efficacy against various bacterial strains, including Staphylococcus aureus. The structure-activity relationship (SAR) indicates that modifications at certain positions can enhance antimicrobial potency .
3. Neurological Applications:
The compound has been investigated for its role in modulating muscarinic acetylcholine receptors (mAChR). This modulation is crucial for developing treatments for diseases such as Alzheimer's and other cognitive disorders. The ability of this compound to inhibit acetylcholine binding suggests potential therapeutic applications in neurology .
Materials Science
1. Polymer Chemistry:
In materials science, this compound serves as a building block for synthesizing advanced polymers. Its hydroxyl groups facilitate cross-linking reactions, enhancing the thermal stability and mechanical properties of polymer matrices. This application is particularly relevant in creating high-performance materials for industrial use.
2. Photonic Applications:
The compound's unique optical properties make it suitable for photonic applications, including light-emitting diodes (LEDs) and organic light-emitting diodes (OLEDs). Its ability to act as a dopant in organic semiconductors can improve the efficiency and color purity of light emission .
Case Studies
Mechanism of Action
The mechanism by which {4-[4-(hydroxydiphenylmethyl)phenyl]phenyl}diphenylmethanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, influencing the activity of these targets. The aromatic rings provide a hydrophobic environment that can affect the binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Key Structural Analogs
| Compound ID | Substituent(s) | Molecular Weight | Notable Properties |
|---|---|---|---|
| 4v | 4-Hydroxybenzyl | ~470 g/mol | Increased polarity |
| 4y | Methyl benzoate | ~530 g/mol | Ester-linked; metabolic liability |
| Terfenadine | tert-Butylphenyl, piperidine | 471.68 g/mol | Prodrug with cardiotoxicity risks |
Metabolites: Fexofenadine vs. Terfenadine
Fexofenadine, the active carboxylic acid metabolite of terfenadine, replaces the hydroxyl group with a carboxylate, significantly altering pharmacokinetics:
- Solubility : Fexofenadine’s carboxylate group enhances water solubility (logP ~2.5) compared to terfenadine (logP ~5.7), reducing central nervous system penetration and sedative effects .
- Safety : Fexofenadine lacks terfenadine’s potassium channel inhibition, eliminating cardiotoxicity risks .
Impurities and Byproducts
identifies diphenylmethanol (Benzhydrol) as a common impurity in terfenadine synthesis. This simpler analog lacks the piperidine and tert-butylphenyl groups, resulting in:
- Reduced Bioactivity : Minimal antihistaminic activity due to absence of the piperidine receptor-binding motif .
- Metabolic Inertness : Rapid renal excretion without significant biotransformation .
Steric and Electronic Modifications
Research Findings and Pharmacological Implications
- Antimicrobial Activity : Piperidine-based analogs (e.g., 4v, 4w) exhibit moderate antimicrobial activity against Staphylococcus aureus, though less potent than dedicated antibiotics .
- Antihistaminic Efficacy : Terfenadine’s efficacy in skin allergies matches clemastine, but its metabolite fexofenadine offers superior safety .
- Metabolic Pathways : Over 99% of terfenadine undergoes biotransformation, primarily to fexofenadine, with fecal excretion accounting for ~60% of the dose .
Biological Activity
{4-[4-(hydroxydiphenylmethyl)phenyl]phenyl}diphenylmethanol, a compound with significant structural complexity, has drawn attention for its potential biological activities. This article reviews the available literature on its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, while also presenting relevant case studies and research findings.
Chemical Structure and Properties
The compound is a derivative of diphenylmethanol characterized by the presence of multiple phenolic groups. Its molecular formula is C32H26O, indicating a large and complex structure that may contribute to its diverse biological activities.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of diphenylmethanol have shown effectiveness against various bacterial strains. A study utilizing the MTT assay demonstrated that certain analogs displayed cytotoxic effects on HEK293 cell lines with varying degrees of potency, suggesting potential applications in treating infections caused by resistant strains .
Anti-inflammatory Properties
Inflammation plays a critical role in various diseases, and compounds with anti-inflammatory properties are of great interest. Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, which could be beneficial in conditions such as arthritis or other inflammatory diseases. The mechanism likely involves the modulation of signaling pathways related to inflammation .
Anticancer Potential
The anticancer activity of similar compounds has been explored extensively. For instance, benzophenone derivatives have shown promise in inhibiting cancer cell proliferation. In vitro studies reported IC50 values indicating significant cytotoxicity against various cancer cell lines, highlighting the potential of this compound as an anticancer agent .
Study 1: Cytotoxicity Assessment
A study focused on evaluating the cytotoxic effects of various diphenylmethanol derivatives on cancer cell lines. The results indicated that modifications to the phenolic groups significantly influenced the cytotoxicity profiles. The most active compounds exhibited IC50 values in the low micromolar range, suggesting substantial anticancer potential .
Study 2: Inhibition of Inflammatory Markers
Another investigation assessed the anti-inflammatory effects of related compounds in a murine model of inflammation. The results demonstrated a marked reduction in inflammatory markers such as TNF-alpha and IL-6 upon treatment with these compounds, indicating their potential for therapeutic use in inflammatory disorders .
Data Tables
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for {4-[4-(hydroxydiphenylmethyl)phenyl]phenyl}diphenylmethanol, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves multi-step condensation reactions, leveraging diarylmethanol intermediates. Key factors include:
- Catalyst selection : Iodine or acid/base catalysts (e.g., H₂SO₄) enhance electrophilic substitution efficiency .
- Temperature control : Reactions at 60–80°C improve regioselectivity for the hydroxydiphenylmethyl group .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while non-polar solvents (e.g., toluene) favor crystallization .
- Data Considerations : Monitor yield variations using HPLC or GC-MS, noting deviations >5% as significant .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Characterization Workflow :
- ¹H/¹³C NMR : Resolve aromatic proton splitting patterns (δ 6.5–7.8 ppm) and hydroxyl group shifts (δ 2.5–5.0 ppm) .
- X-ray crystallography : Determine spatial arrangement of the tetraaryl methane core; lattice parameters (e.g., a=10.2 Å, b=12.4 Å) validate steric hindrance effects .
- FT-IR : Confirm hydroxyl (3200–3600 cm⁻¹) and aromatic C-H (3050–3100 cm⁻¹) stretches .
Q. What safety protocols are essential when handling this compound?
- PPE Requirements :
- Gloves : Butyl rubber (permeation time >8 hours) .
- Eye protection : Safety goggles with side shields to prevent splashes .
- Ventilation : Use fume hoods for powder handling to avoid inhalation of particulates .
Advanced Research Questions
Q. How does the electronic environment of the hydroxydiphenylmethyl group influence reactivity in cross-coupling reactions?
- Mechanistic Insights :
- Electron-donating substituents (e.g., -OCH₃) increase nucleophilicity at the hydroxyl-bearing carbon, accelerating Suzuki-Miyaura couplings .
- Steric effects : Ortho-substituted phenyl groups reduce reaction rates by 30–50% due to hindered catalyst access .
- Contradiction Analysis : Conflicting reports on catalytic efficiency (e.g., Pd vs. Ni) may arise from solvent polarity or ligand coordination .
Q. What strategies resolve contradictions in reported biological activity data across in vitro and in vivo studies?
- Troubleshooting Framework :
- Assay conditions : Adjust pH (6.5–7.4) and serum protein content to mimic physiological environments .
- Metabolic stability : Use liver microsomes to identify rapid degradation pathways (e.g., CYP450 oxidation) .
- Dosage calibration : Compare AUC (area under the curve) values across species to reconcile efficacy disparities .
Q. Can computational models predict this compound’s interactions with inflammatory targets like leukotriene A4 hydrolase?
- Modeling Approaches :
- Molecular docking : Simulate binding to the enzyme’s hydrophobic pocket (ΔG ≤ -8.5 kcal/mol suggests high affinity) .
- MD simulations : Track conformational changes over 100 ns to assess stability of hydrogen bonds with Arg563 and Tyr378 .
- QSAR : Correlate logP values (>3.5) with improved blood-brain barrier penetration for CNS applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
